Methyl (R)-2-(methylamino)-2-phenylacetate
Overview
Description
Methyl (R)-2-(methylamino)-2-phenylacetate, also known as R-MDMA, is a psychoactive compound that belongs to the phenethylamine class of drugs. It is a chiral compound that exists in two enantiomeric forms, R-MDMA and S-MDMA. R-MDMA is the more active enantiomer and is responsible for the majority of the psychoactive effects of MDMA.
Mechanism of Action
Methyl (R)-2-(methylamino)-2-phenylacetate acts primarily by increasing the release of the neurotransmitters serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in mood, energy, and feelings of well-being. Methyl (R)-2-(methylamino)-2-phenylacetate also binds to specific serotonin receptors in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
Methyl (R)-2-(methylamino)-2-phenylacetate has a number of physiological effects on the body, including increased heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin and vasopressin, which are involved in social bonding and trust. Methyl (R)-2-(methylamino)-2-phenylacetate has been shown to have neuroprotective effects and may promote the growth of new brain cells.
Advantages and Limitations for Lab Experiments
Methyl (R)-2-(methylamino)-2-phenylacetate has several advantages for use in laboratory experiments, including its well-characterized pharmacological effects and its ability to reliably induce changes in mood and behavior. However, it is a controlled substance and its use in research requires special permits and approvals. Additionally, there are ethical concerns surrounding the use of Methyl (R)-2-(methylamino)-2-phenylacetate in research due to its potential for abuse.
Future Directions
There are several potential future directions for research on Methyl (R)-2-(methylamino)-2-phenylacetate. One area of interest is its use in combination with psychotherapy for the treatment of PTSD and other psychiatric disorders. Another area of research is the development of new compounds that are structurally similar to Methyl (R)-2-(methylamino)-2-phenylacetate but have fewer side effects and a lower potential for abuse. Additionally, there is ongoing research into the long-term effects of Methyl (R)-2-(methylamino)-2-phenylacetate use on the brain and body.
Scientific Research Applications
Methyl (R)-2-(methylamino)-2-phenylacetate has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to increase empathy, social bonding, and emotional openness, which makes it a promising candidate for use in psychotherapy.
properties
IUPAC Name |
methyl (2R)-2-(methylamino)-2-phenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-9(10(12)13-2)8-6-4-3-5-7-8/h3-7,9,11H,1-2H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQULIULLOBHGK-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](C1=CC=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (R)-2-(methylamino)-2-phenylacetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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